(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone

Description

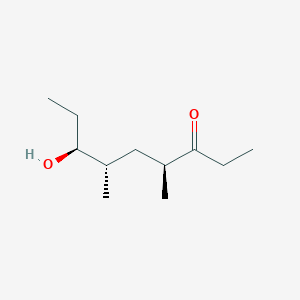

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone (commonly known as serricornin) is a female-produced sex pheromone of the cigarette beetle (Lasioderma serricorne), a pest of stored tobacco and grains. Its structure features three stereocenters at positions 4, 6, and 7, which are critical for biological activity. The compound is synthesized via chemoenzymatic methods or stereoselective organic synthesis, as demonstrated by Mori et al. . Key physical properties include a log octanol-water partition coefficient (log Pow) of 6.6, indicating high lipophilicity, and environmental persistence due to low biodegradability .

Properties

CAS No. |

72598-35-7 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |

InChI Key |

YEKDTNYNLCQHPV-GUBZILKMSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Esterification Reactions

The tertiary hydroxyl group at C7 undergoes esterification with carboxylic acids under acid-catalyzed conditions. This reaction modifies the compound’s polarity and volatility, which is critical for applications in controlled-release pheromone formulations.

Example :

Reaction with acetic acid yields the corresponding acetate ester:

Key Conditions :

-

Catalyzed by sulfuric acid or DCC (dicyclohexylcarbodiimide).

Base-Mediated Equilibration

Although not a direct reaction of the isolated compound, synthesis involves base equilibration to optimize stereochemical ratios. For example, sodium hydroxide in ethanol induces epimerization at C4, refining the 6,7-threo/erythro isomer ratio critical for bioactivity .

Conditions :

Stereochemical Influence on Reactivity

The compound’s (4S,6S,7S) configuration dictates reaction outcomes. For example, the (4S,6S,7R)-isomer acts as a pheromone antagonist, highlighting the necessity of precise stereochemical control during synthesis . Enzymatic methods or chiral catalysts are employed to preserve configuration during derivatization .

Scientific Research Applications

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone, also known as serricornin, is a chiral organic compound belonging to the class of ketones. Its molecular formula is CHO, with a molecular weight of approximately 186.29 g/mol. The compound features a hydroxyl group (-OH) at the 7-position and two methyl groups at the 4 and 6 positions of a nonanone backbone. This unique stereochemistry contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of this compound is influenced by its functional groups. Key reactions include nucleophilic substitutions and hydrogen bonding interactions due to the hydroxyl group. This compound has been identified as a pheromone component in various insect species, indicating its ecological significance .

Pheromonal Activity

One of the most notable biological activities of this compound is its role as a sex pheromone in insects such as the cigarette beetle (Lasioderma serricorne). Research indicates that this compound plays a crucial role in mating behaviors by attracting males to females .

Pharmaceutical Potential

The compound's biological activity suggests potential applications in drug development. Due to its structural properties, it may serve as a building block for synthesizing new pharmaceuticals targeting specific biological pathways. Preliminary studies indicate interactions with various enzymes and receptors in biological systems, although detailed mechanisms remain under investigation .

Case Studies

- Insect Behavior Studies : Research has demonstrated that this compound effectively attracts male cigarette beetles in controlled environments. These studies highlight the compound's potential use in developing pest management strategies through pheromone traps.

- Synthetic Applications : A study explored synthesizing derivatives of this compound for pharmaceutical applications. The derivatives exhibited varying degrees of biological activity against specific bacterial strains, suggesting avenues for antibiotic development .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (3R,5R)-5-Hydroxy-3-methylhexan-2-one | Hydroxyl at 5-position | Exhibits different stereochemistry |

| 2-Hydroxy-3-methylpentan-2-one | Hydroxyl at 2-position | Simpler structure; less steric hindrance |

| 3-Hydroxy-2-pentanone | Hydroxyl at 3-position | Smaller carbon chain; different reactivity |

These comparisons illustrate how variations in stereochemistry and functional groups influence chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.